![molecular formula C12H12O4 B2995866 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin CAS No. 10185-02-1](/img/structure/B2995866.png)
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin
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Overview
Description
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is a compound with the molecular formula C12H12O4 . It has an average mass of 220.221 Da and a monoisotopic mass of 220.073563 Da . It is also known by other names such as 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-hydroxyethyl)-4-methyl- .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is often achieved through the Pechmann coumarin synthesis method . This method involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored . A possible mechanism has been proposed based on experimental results .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be analyzed using various spectroscopic techniques . The structure corresponds to the structure of 7H4MC .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin are thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin include a density of 1.3±0.1 g/cm3, boiling point of 452.2±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 75.0±3.0 kJ/mol, and flash point of 180.8±22.2 °C . It also has a molar refractivity of 57.2±0.3 cm3, #H bond acceptors: 4, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: 2.03, ACD/LogD (pH 5.5): 1.73, ACD/BCF (pH 5.5): 12.16, ACD/KOC (pH 5.5): 207.92, ACD/LogD (pH 7.4): 1.65, ACD/BCF (pH 7.4): 10.04, ACD/KOC (pH 7.4): 171.67, Polar Surface Area: 67 Å2, Polarizability: 22.7±0.5 10-24 cm3, Surface Tension: 53.5±3.0 dyne/cm, Molar Volume: 166.6±3.0 cm3 .Scientific Research Applications
Antibacterial Effects
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin has shown a broad spectrum of antibacterial effects against various bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. These properties suggest potential use as lead compounds for drug discovery .
Choleretic and Antispasmodic Drug
This compound is used as a choleretic and antispasmodic drug, which means it can promote the discharge of bile from the system and relieve spasms or cramps in the stomach and intestines .
Enzyme Activity Determination
It serves as a standard for fluorometric determination of enzyme activity, such as β-galactosidase, which is crucial in various biochemical assays .
Antimicrobial Activities
Coumarin-based derivatives, including 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin, have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria .
Fluorescent Probes
Due to its good biological activity, it has application value in fluorescent probes, which are essential tools in molecular biology and biomedical research to visualize certain components within a biological process .
Material Science
In material science, this compound has been used to enhance the mechanical, optical, and antioxidant properties of polyvinyl alcohol/oxidized maize starch blend films, indicating its potential in developing new materials with improved characteristics .
Safety and Hazards
The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The conventional acids such as sulfuric acid, aluminum chloride, phosphorus oxychloride, polyphosphoric acid, etc., that are used for catalyzing this reaction are hazardous and cannot be recovered .
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is actin . Actin is a protein that forms the cytoskeleton, which is crucial for cell shape, internal organization, and a variety of cellular functions, including the transportation of vesicles, organelles, and intracellular signaling .
Mode of Action
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin binds to actin and affects the structure of the cytoskeleton . At high concentrations, it prevents the polymerization of actin, whereas it enhances it at low concentrations . This interaction with actin can lead to changes in cell shape and function .
Biochemical Pathways
Coumarins are known to be synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin’s action are largely dependent on its interaction with actin. By modulating actin polymerization, it can influence cell shape, movement, and various cellular processes . Additionally, many coumarin derivatives have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV activities .
Action Environment
The action, efficacy, and stability of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be influenced by various environmental factors. For instance, the use of different Lewis acids in the synthesis of coumarin derivatives can affect the reaction . Moreover, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .
properties
IUPAC Name |
7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFYFKJZGIZMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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